molecular formula C10H13N3 B3254335 N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine CAS No. 23612-34-2

N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine

Cat. No. B3254335
Key on ui cas rn: 23612-34-2
M. Wt: 175.23 g/mol
InChI Key: AGHAZSVTFUGVIU-UHFFFAOYSA-N
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Patent
US07585876B2

Procedure details

A solution of 4-azaindole (0.880 g, 7.45 mmol), dimethylamine hydrochloride (0.67 g, 8.19 mmol) and paraformaldehyde (0.25 g, 8.19 mmol eq.) in 1-butanol is heated at reflux temperature for 3 h, cooled, concentrated in vacuo, treated with water and saturated aqueous NaHCO3 and extracted with 4:1 CH2Cl2:ethanol. The combined extracts are dried over MgSO4 and concentrated in vacuo. The resultant residue is chromatographed (silica gel, ethyl acetate, followed by 5:95 triethylamine:ethanol as eluent) to afford the title compound as a tan solid, 0.838 g (64% yield), identified by NMR analysis.
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.Cl.[CH3:11][NH:12][CH3:13].[CH2:14]=O>C(O)CCC>[CH3:11][N:12]([CH2:14][C:3]1[C:4]2=[N:5][CH:6]=[CH:7][CH:8]=[C:9]2[NH:1][CH:2]=1)[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
N1C=CC2=NC=CC=C12
Name
Quantity
0.67 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
0.25 g
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with water and saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with 4:1 CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue is chromatographed (silica gel, ethyl acetate, followed by 5:95 triethylamine:ethanol as eluent)

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=CNC=2C1=NC=CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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